molecular formula C9H10O3 B1666311 DL-3-Phenyllactic acid CAS No. 828-01-3

DL-3-Phenyllactic acid

Cat. No. B1666311
CAS RN: 828-01-3
M. Wt: 166.17 g/mol
InChI Key: VOXXWSYKYCBWHO-UHFFFAOYSA-N
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Description

DL-3-Phenyllactic acid is a group of stereoisomers, also known as 2-hydroxy-3-phenylpropanoic acid or 2-hydroxy-3-phenylpropionic acid . It is a broad-spectrum antimicrobial compound active against bacteria and fungi . It is also an urinary food intake biomarker for milk, cheese, and soy-based drinks .


Synthesis Analysis

The synthesis of DL-3-Phenyllactic acid has been studied using microwave irradiation and enzyme catalysis. Lipases from different sources were employed for the transesterification of DL-3-Phenyllactic acid. Among them, Novozyme 435 efficiently catalyzed the resolution of DL-3-Phenyllactic acid to L-(−)-O-acetyl-3-Phenyllactic acid using vinyl acetate as the acyl donor .


Molecular Structure Analysis

The linear formula of DL-3-Phenyllactic acid is C6H5CH2CH(OH)COOH. It has a molecular weight of 166.17 .


Chemical Reactions Analysis

The reaction of DL-3-Phenyllactic acid involves the transesterification process. The reaction obeys a ternary complex (ordered bi-bi) mechanism with inhibition by DL-3-Phenyllactic acid .


Physical And Chemical Properties Analysis

DL-3-Phenyllactic acid appears as a colourless, white crystalline substance . Its melting point ranges from 122 to 124 °C .

Scientific Research Applications

  • HPLC Method Development for DL-3-Phenyllactic Acid : Liu Chenjian (2013) developed a high-performance liquid chromatography (HPLC) method for determining DL-3-Phenyllactic acid in culture supernatant from lactic acid bacteria, highlighting its potential in food safety and microbiology research (Liu Chenjian, 2013).

  • Microwave Irradiation and Enzyme Catalysis in DL-3-Phenyllactic Acid Resolution : A study by G. Yadav and Sandip V. Pawar (2012) explored the synergistic effect of microwave irradiation and enzyme catalysis in the enantioselective resolution of DL-3-Phenyllactic acid, offering insights into organic synthesis and biocatalysis (G. Yadav & Sandip V. Pawar, 2012).

  • Enhanced PLA Production in Escherichia coli : Kawaguchi et al. (2019) reported enhanced production of Phenyllactic Acid in Escherichia coli under oxygen-limited conditions, which has implications for industrial bioprocessing and fermentation technology (Kawaguchi et al., 2019).

  • Antimicrobial Activity of Phenyllactic Acid : Chau Ss (2016) discussed the antimicrobial potential of Phenyllactic Acid, particularly the higher activity of D-Phenyllactic Acid compared to L-Phenyllactic Acid, which is relevant for food safety and preservatives (Chau Ss, 2016).

  • Enantioseparation of 3-Phenyllactic Acid : Shengqiang Tong et al. (2017) explored the enantioseparation of 3-Phenyllactic acid using chiral ligand exchange countercurrent chromatography, which has applications in pharmaceuticals and chiral chemistry (Shengqiang Tong et al., 2017).

  • HPLC Method for Drug Intermediates Including DL-3-Phenyllactic Acid : Alemu Tekewe et al. (2008) developed an HPLC method for quantifying DL-3-Phenyllactic acid, useful in analytical chemistry and drug research (Alemu Tekewe et al., 2008).

  • Study of Structural Stability and Spectra : H. Badawi et al. (2015) examined the structural stability and vibrational, NMR spectra of DL-3-Phenyllactic acid, contributing to our understanding of its chemical properties (H. Badawi et al., 2015).

  • Antibacterial and Antibiofilm Activity Against Enterobacter cloacae : Fang Liu et al. (2018) studied the antibacterial and antibiofilm activity of Phenyllactic Acid against Enterobacter cloacae, which is significant for controlling bacterial infections and biofilm formation (Fang Liu et al., 2018).

  • Antimicrobial Activity Against Salmonella enterica : N. Rodríguez et al. (2012) investigated the production of Phenyllactic Acid by lactic acid bacteria and its antimicrobial activity against Salmonella enterica, relevant to food safety and microbiology (N. Rodríguez et al., 2012).

  • Effects on Inactivation of Listeria monocytogenes Biofilms : Fang Liu et al. (2017) analyzed the efficacy of Phenyllactic Acid as a sanitizing agent for inactivating Listeria monocytogenes biofilms, important in food processing and safety (Fang Liu et al., 2017).

Safety And Hazards

When handling DL-3-Phenyllactic acid, it is advised to keep the product and empty container away from heat and sources of ignition. Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

DL-3-Phenyllactic acid has potential applications in the food and feed industries due to its antimicrobial properties . Future research could focus on the co-expression of enzymes in a single host cell for the production of DL-3-Phenyllactic acid .

properties

IUPAC Name

2-hydroxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXXWSYKYCBWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57618-25-4 (mono-Na salt), 57618-26-5 (Ca salt)
Record name 3-Phenyllactic acid
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DSSTOX Substance ID

DTXSID30862436
Record name Benzenepropanoic acid, .alpha.-hydroxy-
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Molecular Weight

166.17 g/mol
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Physical Description

Solid
Record name Phenyllactic acid
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Product Name

DL-3-Phenyllactic acid

CAS RN

828-01-3
Record name (±)-3-Phenyllactic acid
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Record name 3-Phenyllactic acid
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Record name DL-3-Phenyllactic acid
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Record name Benzenepropanoic acid, .alpha.-hydroxy-
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Record name 3-PHENYL-DL-LACTIC ACID
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Melting Point

98 °C
Record name Phenyllactic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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